molecular formula C3H8N2OS B3190611 O-ethyl hydrazinecarbothioate CAS No. 4468-82-0

O-ethyl hydrazinecarbothioate

Cat. No.: B3190611
CAS No.: 4468-82-0
M. Wt: 120.18 g/mol
InChI Key: LTYGNZSVLXJALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-ethyl hydrazinecarbothioate is a chemical compound with the formula C3H8N2OS and a molecular weight of 120.17 . It is used in research and has potential applications in the synthesis of heterocycles .


Synthesis Analysis

O-ethyl hydrazinecarbothioates can be obtained from primary alcohols in yields ranging from 38% to 89% using a one-pot method . The synthesis involves reacting primary alcohols with carbon disulfide and potassium hydroxide in a dimethylformamide medium. An aqueous solution of sodium chloroacetate is then added to the resulting potassium alkyl xanthates without isolating them from the reaction mixture. This results in the formation of intermediate 2-[(alkoxycarbonothioyl)sulfanyl] acetates. Their subsequent reaction with substituted hydrazines in the presence of sodium carbonate leads to hydrazinecarbothioates .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation NNC(OCC)=S . This notation provides a way to represent the structure of the molecule in a linear format.


Chemical Reactions Analysis

O-ethyl hydrazinecarbothioates are characterized by thione-thiol tautomerism in a solution . They are potential building blocks in the synthesis of heterocycles and antimicrobial agents .

Future Directions

The future directions of O-ethyl hydrazinecarbothioate research could involve further exploration of its potential applications in the synthesis of heterocycles and antimicrobial agents . Additionally, more research could be conducted to fully understand its mechanism of action and to determine its physical and chemical properties.

Properties

CAS No.

4468-82-0

Molecular Formula

C3H8N2OS

Molecular Weight

120.18 g/mol

IUPAC Name

O-ethyl N-aminocarbamothioate

InChI

InChI=1S/C3H8N2OS/c1-2-6-3(7)5-4/h2,4H2,1H3,(H,5,7)

InChI Key

LTYGNZSVLXJALQ-UHFFFAOYSA-N

SMILES

CCOC(=S)NN

Canonical SMILES

CCOC(=S)NN

Origin of Product

United States

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